molecular formula C18H19NO2 B5123409 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B5123409
M. Wt: 281.3 g/mol
InChI Key: SHKMCSILPLDXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as ATD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ATD is a non-steroidal aromatase inhibitor that has been shown to inhibit the conversion of testosterone to estrogen in vitro and in vivo.

Mechanism of Action

4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. By inhibiting aromatase, this compound decreases the amount of estrogen in the body, which can have a variety of effects on physiological function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase testosterone levels and decrease estrogen levels. This has been associated with an increase in bone density, muscle mass, and cognitive function. This compound has also been shown to decrease the risk of prostate cancer in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its ability to inhibit aromatase. This makes it a valuable tool in the study of the effects of estrogen on the body. However, there are also some limitations to using this compound. For example, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of this compound can vary depending on the species being studied.

Future Directions

There are several potential future directions for research involving 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is the potential use of this compound as a treatment for conditions such as osteoporosis, muscle wasting, and cognitive decline. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications. Finally, more research is needed to fully understand the effects of this compound on different physiological systems and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has significant potential for use in scientific research. Its ability to inhibit aromatase makes it a valuable tool in the study of the effects of estrogen on the body. While there are some limitations to using this compound, there are also several potential future directions for research involving this compound. Further research is needed to fully understand the effects of this compound and to determine its potential applications in the field of endocrinology.

Synthesis Methods

The synthesis of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 2-ethylphenylhydrazine with cyclohexanone to form this compound. The reaction is catalyzed by p-toluenesulfonic acid and occurs at room temperature. The yield of this compound is approximately 50%.

Scientific Research Applications

4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used in various research studies due to its potential applications in the field of endocrinology. One of the most significant applications of this compound is its ability to inhibit the conversion of testosterone to estrogen. This makes it a valuable tool in the study of the effects of estrogen on the body. This compound has also been used to investigate the effects of testosterone on bone density, muscle mass, and cognitive function.

properties

IUPAC Name

4-(2-ethylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-11-5-3-4-6-14(11)19-17(20)15-12-7-8-13(10-9-12)16(15)18(19)21/h3-8,12-13,15-16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKMCSILPLDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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